molecular formula C5H5N3S2 B2775515 3-(Prop-2-yn-1-ylthio)-1,2,4-thiadiazol-5-amine CAS No. 838098-49-0

3-(Prop-2-yn-1-ylthio)-1,2,4-thiadiazol-5-amine

Cat. No.: B2775515
CAS No.: 838098-49-0
M. Wt: 171.24
InChI Key: HMJSHIWTDNUKGU-UHFFFAOYSA-N
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Description

3-(Prop-2-yn-1-ylthio)-1,2,4-thiadiazol-5-amine is a synthetic heterocyclic compound with the molecular formula C 5 H 5 N 3 S 2 and a molecular weight of 171.24 g/mol . It is characterized by a 1,2,4-thiadiazole core functionalized with a prop-2-yn-1-ylthio (propargylthio) group, making it a valuable scaffold in medicinal chemistry and drug discovery . Compounds featuring the 1,2,4-thiadiazole and 1,3,4-thiadiazole rings are frequently investigated for their biological activities, with research indicating that similar structures have been explored for their antimicrobial properties . The presence of the propynylthio ether provides a versatile handle for further chemical modification, particularly via Click chemistry cycloaddition reactions, allowing researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. This product is intended for research purposes as a chemical building block. It is supplied with a documented purity of 95% . Proper storage conditions are recommended to maintain the integrity of the compound. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-prop-2-ynylsulfanyl-1,2,4-thiadiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3S2/c1-2-3-9-5-7-4(6)10-8-5/h1H,3H2,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMJSHIWTDNUKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NSC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-yn-1-ylthio)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of prop-2-yn-1-ylthiol with a suitable diazole precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium hydroxide, which facilitates the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-yn-1-ylthio)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. The 1,2,4-thiadiazole nucleus is linked to various pharmacological activities, including:

  • Antibacterial : Compounds similar to 3-(Prop-2-yn-1-ylthio)-1,2,4-thiadiazol-5-amine have shown significant activity against Gram-positive and Gram-negative bacteria. For instance, derivatives have been reported to exhibit higher antimicrobial potency than standard drugs like streptomycin and fluconazole .
CompoundActivityMIC (μg/mL)
This compoundAntibacterialTBD
Standard Drug (Streptomycin)Antibacterial47.5
Standard Drug (Fluconazole)AntifungalTBD

Anticancer Properties

The potential of thiadiazole derivatives as anticancer agents has been investigated extensively. Research indicates that these compounds can inhibit cancer cell proliferation by targeting various pathways involved in tumorigenesis:

  • Mechanism of Action : Thiadiazole derivatives have been shown to inhibit RNA and DNA synthesis specifically without affecting protein synthesis, making them promising candidates for cancer therapy .

Other Biological Activities

Beyond antimicrobial and anticancer properties, this compound may also exhibit:

  • Anti-inflammatory : Some derivatives have shown anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions.

Coordination Chemistry

Thiadiazole derivatives are explored for their ability to form coordination complexes with metals. These complexes can display unique electronic properties that are useful in:

  • Sensors : The interaction of thiadiazole compounds with metal ions can be exploited in sensor technology for detecting heavy metals or other environmental pollutants.

Organic Electronics

The electronic properties of thiadiazole-based compounds make them suitable candidates for use in organic electronics such as:

  • Organic Photovoltaics : Their ability to function as electron transport materials can enhance the efficiency of solar cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of thiadiazole derivatives demonstrated that modifications at the C5 position significantly influenced their antibacterial activity. The study found that introducing various substituents led to enhanced potency against resistant bacterial strains .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., HepG2 and A549) revealed that certain thiadiazole derivatives induced apoptosis through the activation of caspase pathways. This suggests their potential use as chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 3-(Prop-2-yn-1-ylthio)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes or disrupt cellular processes. For example, it may bind to bacterial enzymes, inhibiting their function and leading to cell death . The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with various biological targets makes it a promising candidate for further research .

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : The target compound is synthesized commercially, while analogs like 3a–3b are prepared via catalyst-free one-pot methods with yields >75% . Pyridine-containing analogs (e.g., compound 10) require multi-step protocols with lower yields (~36%) .
  • Substituent Effects: The propargylthio group in the target compound introduces alkyne reactivity, contrasting with electron-withdrawing groups (e.g., trifluoromethyl in ) or polar moieties (e.g., morpholino in ).

Key Observations :

  • However, structurally related compounds exhibit diverse activities: Pyridinyl derivatives (e.g., compound 10) show potent macrofilaricidal effects . The azido-benzylthio derivative (S1) is linked to lipid metabolism studies .

Key Observations :

  • The trichloromethyl analog (7523-57-1) is classified as an irritant, highlighting the safety risks of halogenated substituents .
  • Sulfur-containing analogs (e.g., phenylsulfanyl) show improved solubility in organic solvents .

Biological Activity

3-(Prop-2-yn-1-ylthio)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its potential applications in antimicrobial and anticancer therapies, alongside relevant research findings and case studies.

The compound has the molecular formula C5H5N3S2C_5H_5N_3S_2 and a molecular weight of 175.28 g/mol. It is synthesized through the cyclization of prop-2-yn-1-ylthiol with diazole precursors under basic conditions, typically using potassium hydroxide as a catalyst. The synthesis can be optimized for yield and purity through various industrial methods, including continuous flow reactors and purification techniques like recrystallization.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or function .

Table 1: Antimicrobial Efficacy Against Selected Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

The compound also shows promising anticancer properties. Preliminary studies suggest it may inhibit the growth of various cancer cell lines. For instance, derivatives of thiadiazole have been linked to cytotoxic effects in human leukemia and ovarian cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell proliferation .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
HL-60 (Human Leukemia)0.15
L1210 (Mouse Leukemia)1.5
CHO (Hamster Ovary)3.4

Study on Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiadiazole derivatives, including this compound. The study highlighted its effectiveness against resistant strains of bacteria, which is particularly relevant in the context of rising antibiotic resistance .

Study on Anticancer Properties

Another significant study focused on the anticancer potential of thiadiazole compounds indicated that this compound exhibited substantial growth inhibition in tumor cell lines with a favorable therapeutic index compared to standard chemotherapeutic agents . This positions the compound as a candidate for further development in cancer therapy.

The biological activity of this compound may be attributed to its unique structural features that allow it to interact with biological macromolecules such as enzymes and DNA. The presence of the thiadiazole ring contributes to its ability to form hydrogen bonds and engage in π–π interactions with target molecules, enhancing its bioactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Prop-2-yn-1-ylthio)-1,2,4-thiadiazol-5-amine, and how can reaction conditions be optimized for scalability?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or one-pot strategies. For SNAr, the thiadiazole core is activated by electron-withdrawing groups, enabling substitution with propargyl thiols under basic conditions (e.g., KOH in ethanol at 70°C) . Catalyst-free one-pot approaches, as demonstrated for analogous thiadiazoles, involve cyclization of thiourea derivatives with propargyl halides, achieving yields >75% with optimized stoichiometry and solvent polarity . Scalability requires solvent selection (e.g., ethanol or DMF) and temperature control to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • 1H NMR : Prioritize signals for the propargyl group (δ ~2.5–3.0 ppm for ≡C-H; δ ~4.0 ppm for SCH2) and the thiadiazole NH2 (δ ~6.5–7.5 ppm, broad singlet) .
  • 13C NMR : Identify carbons in the thiadiazole ring (δ ~160–170 ppm for C=N and C-S) and the propargyl moiety (δ ~70–80 ppm for ≡C) .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 172.04 (C₅H₅N₃S₂+) and fragmentation patterns consistent with thiadiazole cleavage .

Q. What initial biological screening protocols are recommended for evaluating the antimicrobial potential of this compound?

  • Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Use broth microdilution methods (CLSI guidelines) with concentrations ranging from 0.5–128 µg/mL. Include positive controls (e.g., ampicillin) and assess enzyme inhibition (e.g., β-lactamase) via spectrophotometric assays to link activity to microbial target disruption .

Advanced Research Questions

Q. How can computational chemistry be integrated to predict the reactivity or biological targets of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with bacterial enzymes (e.g., dihydrofolate reductase) or cancer-related kinases. Focus on the thiadiazole ring’s electron-deficient regions and propargyl group’s hydrophobic interactions .
  • QSAR Studies : Train models on thiadiazole derivatives with known bioactivity data to predict IC50 values for new targets. Descriptors include logP, polar surface area, and H-bond acceptor counts .

Q. What strategies are effective for resolving contradictions in biological activity data across different studies on thiadiazole derivatives?

  • Methodological Answer :

  • Dose-Response Refinement : Perform EC50/IC50 assays with tighter concentration gradients (e.g., 10-dose points) to clarify potency thresholds.
  • Metabolic Stability Testing : Use liver microsome assays to rule out false negatives due to rapid compound degradation .
  • Structural Confirmation : Re-evaluate compound purity via HPLC and X-ray crystallography (if crystalline) to exclude isomer or impurity effects .

Q. What functionalization reactions can enhance the bioactivity or solubility of this compound?

  • Methodological Answer :

  • Amidation/Sulfonylation : React the NH2 group with activated carboxylic acids (e.g., HATU coupling) or sulfonyl chlorides in pyridine/DMF to improve solubility and target affinity. Yields range from 60–85% .
  • Click Chemistry : Utilize the propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties, enhancing pharmacokinetic properties .

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